7-Bromo-1-fluoronaphthalene
Overview
Description
7-Bromo-1-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-fluoronaphthalene can be achieved through several methods. One common approach involves the bromination of 1-fluoronaphthalene. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium or potassium salts of nucleophiles, and the reactions are often carried out in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions, these compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
7-Bromo-1-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 7-Bromo-1-fluoronaphthalene in chemical reactions involves the activation of the bromine and fluorine substituents. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, forming a palladium-bromine complex. This complex then participates in transmetalation with a boronic acid, followed by reductive elimination to form the final biaryl product .
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the bromine substituent.
1-Bromo-4-fluoronaphthalene: Another derivative with different substitution patterns, used in the synthesis of various organic compounds.
Uniqueness: 7-Bromo-1-fluoronaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and advanced materials.
Properties
IUPAC Name |
7-bromo-1-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEKQYGCPGZKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305056 | |
Record name | 7-bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319-04-0 | |
Record name | NSC168912 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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